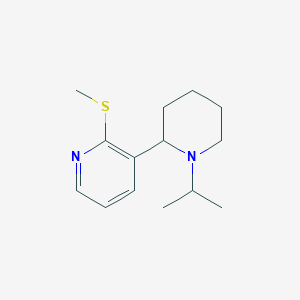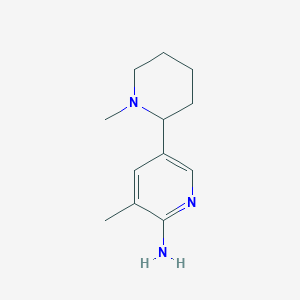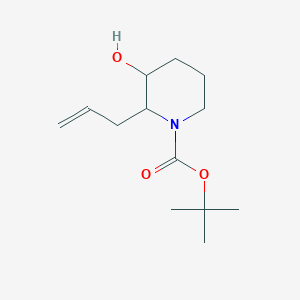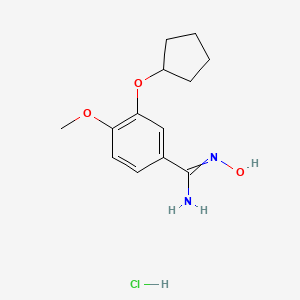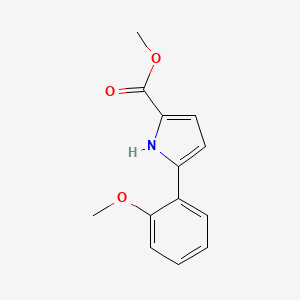![molecular formula C11H12F3NO5 B11816500 Methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate](/img/structure/B11816500.png)
Methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its trifluoroacetyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is facilitated by using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of organic synthesis involving photoredox catalysis and annulation reactions are likely employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3,5-bis[(2,2,2-trifluoroacetyl)oxy]tricyclo[3.3.1.13,7]dec-1-yl ester
- 4-Methyl-N-(2,2,4,4-tetrachloro-3-oxo-8-oxabicyclo[3.2.1.]oct-6-en-1-ylmethyl)-benzenesulfonamide
Uniqueness
Methyl 1’-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3’-azetidine]-1-carboxylate is unique due to its spirocyclic structure and the presence of a trifluoroacetyl group. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12F3NO5 |
|---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate |
InChI |
InChI=1S/C11H12F3NO5/c1-18-7(16)9-2-6(9)10(19-5-9)3-15(4-10)20-8(17)11(12,13)14/h6H,2-5H2,1H3 |
InChI-Schlüssel |
YHSNOLVCILMTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1C3(CN(C3)OC(=O)C(F)(F)F)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

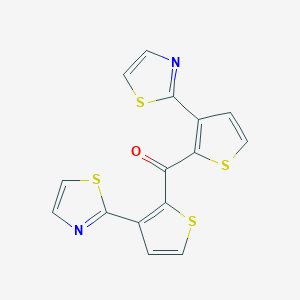
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)


